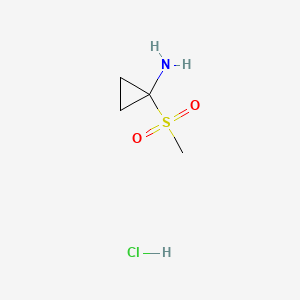

1-methanesulfonylcyclopropan-1-amine hydrochloride

Description

Contextual Significance of Cyclopropylamine (B47189) Derivatives in Modern Organic Chemistry

Cyclopropylamine derivatives are a class of organic compounds that have garnered considerable attention in contemporary organic chemistry, largely due to their prevalence in pharmaceuticals and agrochemicals. The cyclopropyl (B3062369) group, a three-membered carbon ring, imparts a unique combination of rigidity and strain, which can confer desirable pharmacokinetic and pharmacodynamic properties to a molecule. The amine group provides a handle for further chemical modifications and is often crucial for biological activity.

The strained nature of the cyclopropane (B1198618) ring, with its C-C-C bond angles of 60°, results in "bent" bonds that have a higher p-character than typical sp³-hybridized carbons. This feature influences the electronic properties and reactivity of the molecule. In medicinal chemistry, the incorporation of a cyclopropylamine scaffold can lead to compounds with improved potency, selectivity, and metabolic stability.

Structural Features and Chemical Relevance of 1-Substituted Cyclopropylamines

The chemical relevance of 1-substituted cyclopropylamines is broad. They can serve as key intermediates in the synthesis of more complex molecules. The reactivity of the amino group can be modulated by the nature of the substituent at the 1-position. For instance, an electron-withdrawing group can decrease the nucleophilicity of the amine, while an electron-donating group can enhance it. This ability to tune the molecule's properties makes 1-substituted cyclopropylamines valuable building blocks in synthetic chemistry. A novel and facile approach for the synthesis of 1-substituted cyclopropylamines involves a phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes. nih.gov

Specific Focus on Methanesulfonyl-Containing Cyclopropylamines and their Hydrochlorides

The introduction of a methanesulfonyl group (CH₃SO₂-) to the 1-position of the cyclopropylamine ring would be expected to impart specific characteristics to the resulting molecule, 1-methanesulfonylcyclopropan-1-amine (B13459972). The methanesulfonyl group is a strong electron-withdrawing group, which would significantly reduce the basicity of the cyclopropylamine nitrogen. This electronic effect could influence the compound's reactivity and its potential interactions with biological targets.

The hydrochloride salt form, 1-methanesulfonylcyclopropan-1-amine hydrochloride, is typically used to improve the stability and solubility of the parent amine, particularly in aqueous media. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the handling and formulation of amine-containing compounds.

While the specific synthesis and properties of this compound are not detailed in the available literature, general synthetic routes to related sulfonamides have been described. nih.gov However, without specific experimental data, any discussion of its precise chemical and physical properties remains speculative.

Interactive Data Table: Properties of Related Cyclopropylamine Derivatives

Since specific data for this compound is unavailable, the following table presents information on related, well-characterized cyclopropylamine derivatives to provide a contextual understanding of the properties of this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Cyclopropylamine | 765-30-0 | C₃H₇N | 57.09 | Unsubstituted parent compound. longdom.org |

| Tranylcypromine | 155-09-9 | C₉H₁₁N | 133.19 | A well-known pharmaceutical containing a cyclopropylamine moiety. |

| 1-Methylcyclopropan-1-amine hydrochloride | 88887-87-0 | C₄H₁₀ClN | 107.58 | A simple 1-substituted cyclopropylamine. |

Properties

IUPAC Name |

1-methylsulfonylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-8(6,7)4(5)2-3-4;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSJBIQFWOSQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methanesulfonylcyclopropan 1 Amine Hydrochloride

Strategies for Cyclopropane (B1198618) Ring Formation

The creation of the cyclopropane ring is a pivotal aspect of the synthesis of 1-methanesulfonylcyclopropan-1-amine (B13459972) hydrochloride. Several chemical processes are available for generating cyclopropane rings, often necessitating the use of highly reactive species like carbenes, ylides, and carbanions due to the high ring strain of the resulting structure. wikipedia.org

Carbene and carbenoid-mediated reactions represent a powerful tool for the formation of cyclopropane rings. These methods involve the addition of a carbene or a carbenoid species to an olefin. In the context of synthesizing 1-methanesulfonylcyclopropan-1-amine hydrochloride, this would typically involve the reaction of a carbene with a vinyl sulfonamide or a related olefin precursor bearing the necessary nitrogen and sulfur functionalities.

Rhodium(II) catalysts are often employed to generate carbenes from diazo compounds, which then react with olefins to yield cyclopropanes. acs.orgnih.gov For instance, the reaction of vinylsulfonamides with donor-acceptor carbenes derived from α-aryldiazoesters, catalyzed by a dirhodium complex, has been shown to produce α-aryl-β-aminocyclopropane carboxylic acid derivatives with high yields and excellent stereoselectivity. acs.org This methodology could potentially be adapted for the synthesis of the target molecule by using a diazo compound that incorporates the methanesulfonyl group.

The following table summarizes representative examples of rhodium-catalyzed cyclopropanation of vinylsulfonamides:

| Entry | Catalyst | Vinylsulfonamide | Diazo Compound | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| 1 | Rh₂(S-4-Br-NTTL)₄ | N-phenylvinylsulfonamide | Ethyl 2-diazo-2-phenylacetate | 95 | >20:1 | 98 |

| 2 | Rh₂(S-4-Br-NTTL)₄ | N-benzylvinylsulfonamide | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | 92 | >20:1 | 97 |

| 3 | Rh₂(S-4-Br-NTTL)₄ | N-allylvinylsulfonamide | Ethyl 2-diazo-2-(4-chlorophenyl)acetate | 88 | 15:1 | 96 |

Data compiled from a study on the cyclopropanation of vinylsulfonamides. acs.org

Sulfur ylides are versatile reagents for the synthesis of cyclopropanes. These reactions typically involve the reaction of a stabilized sulfur ylide with an electron-deficient olefin in a Michael-initiated ring closure (MIRC) reaction. researchgate.net The ylide acts as a nucleophile, adding to the double bond, followed by an intramolecular cyclization to form the cyclopropane ring.

For the synthesis of this compound, a strategy could involve the reaction of a suitable Michael acceptor, such as an α,β-unsaturated sulfone bearing a protected amino group, with a sulfur ylide. Alternatively, a vinyl sulfonamide could serve as the Michael acceptor. The reaction of a vinyl diphenyl sulfonium (B1226848) triflate salt has been reported to lead to cyclopropanation. researchgate.net

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including cyclopropanes. This approach involves the formation of a bond between two atoms within the same molecule to close a ring. For the synthesis of the target compound, an appropriately substituted acyclic precursor could be designed to undergo intramolecular cyclization to form the desired cyclopropane ring.

One such approach involves the intramolecular Michael addition. For example, a molecule containing both a nucleophilic sulfonamide and an activated double bond could undergo cyclization. nih.gov Another relevant strategy is the intramolecular cross-electrophile coupling reaction of sulfonamides with alkyl chlorides, catalyzed by nickel, which can generate arylcyclopropanes. acs.org While this specific example leads to arylcyclopropanes, the underlying principle of intramolecular cyclization of a sulfonamide derivative could be adapted.

A patent describes a process for preparing cyclopropyl (B3062369) sulfonamide through the ring closure of N-tert-butyl-3-chloropropyl sulfonamide using an n-alkyl lithium base. google.comgoogle.com This intramolecular cyclization demonstrates the feasibility of forming a cyclopropane ring from a linear sulfonamide precursor.

Elimination reactions provide another avenue for the construction of cyclopropane rings. These methods typically involve the removal of two substituents from a molecule, leading to the formation of a new bond and ring closure.

A notable example of an elimination reaction for cyclopropane formation is the base-catalyzed γ-elimination of sulfinate ions from γ-keto sulfones. This reaction proceeds via the removal of a proton, followed by the departure of the sulfinate leaving group to form the cyclopropane ring.

In some reactions, sulfones can act as carbene equivalents for the cyclopropanation of olefins. This approach offers an alternative to the use of traditional carbene precursors like diazo compounds. The reaction typically involves the deprotonation of the sulfone to form an α-sulfonyl anion, which then reacts with an olefin. Subsequent intramolecular substitution leads to the formation of the cyclopropane ring and the elimination of a sulfinate.

Elimination Reactions for Cyclopropane Ring Closure

Methodologies for Introducing the Amine Functionality

A crucial step in the synthesis of the target compound is the introduction of the primary amine group at the C1 position of the cyclopropane ring. Several classical and modern organic reactions can be adapted for this purpose.

Reductive Amination Protocols for Cyclopropylamines

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of synthesizing 1-methanesulfonylcyclopropan-1-amine, this would involve the reaction of a suitable ketone precursor, 1-methanesulfonylcyclopropan-1-one, with an amine source, typically ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent.

The general reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for the iminium ion over the ketone starting material. youtube.com Catalytic hydrogenation over palladium or platinum catalysts is another effective method. youtube.com

A key consideration in this approach is the synthesis of the 1-methanesulfonylcyclopropan-1-one precursor. This ketone could potentially be prepared through various routes, including the cyclopropanation of an appropriate α,β-unsaturated ketone or the oxidation of a corresponding cyclopropyl alcohol.

The choice of catalyst can be critical in reactions involving cyclopropyl ketones. For instance, rhodium catalysts have been shown to favor the traditional reductive amination product, whereas ruthenium catalysts can lead to ring expansion, forming pyrrolidines. nih.gov Therefore, careful selection of the catalytic system is necessary to ensure the integrity of the cyclopropane ring is maintained.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for iminium ions. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, non-toxic, and effective for a wide range of substrates. |

| Palladium on Carbon with Hydrogen | Pd/C, H₂ | Catalytic method, often provides high yields. |

| Platinum Oxide with Hydrogen | PtO₂, H₂ | Adams' catalyst, effective for various reductions. |

| α-Picoline-Borane | Mild and efficient, can be used in various solvents including water. organic-chemistry.org |

Nucleophilic Displacement and Amidation Routes

Nucleophilic substitution reactions provide another avenue for the introduction of the amine functionality. This strategy would typically involve the displacement of a suitable leaving group at the C1 position of a cyclopropane ring by an amine nucleophile. youtube.comyoutube.com A potential precursor for this route would be a 1-halo-1-methanesulfonylcyclopropane. However, nucleophilic substitution at a neopentyl-like tertiary center on a cyclopropane ring can be sterically hindered and may require forcing conditions. libretexts.orgmasterorganicchemistry.comyoutube.com

An alternative and often more practical approach is through an amidation reaction. This would involve the conversion of a carboxylic acid precursor, 1-methanesulfonylcyclopropanecarboxylic acid, into the corresponding amide, followed by a subsequent transformation to the amine. The amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. rsc.org Alternatively, a wide range of peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate the direct amidation of the carboxylic acid with an amine. catalyticamidation.infomdpi.comnih.gov

Once the 1-methanesulfonylcyclopropanecarboxamide is formed, it can be converted to the desired amine. One common method for this transformation is the Hofmann rearrangement, which will be discussed in the following section. Another possibility is the reduction of the amide to the amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Rearrangement-Based Amine Formation (e.g., Curtius, Hofmann)

Rearrangement reactions provide powerful methods for the conversion of carboxylic acids and their derivatives into primary amines with the loss of one carbon atom. The Curtius and Hofmann rearrangements are particularly relevant for the synthesis of cyclopropylamines. masterorganicchemistry.comwikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then be hydrolyzed to the primary amine. wikipedia.orgnrochemistry.comorganic-chemistry.org The acyl azide precursor can be prepared from the corresponding carboxylic acid, 1-methanesulfonylcyclopropanecarboxylic acid, by several methods. A common procedure involves the reaction of the corresponding acyl chloride with sodium azide. Alternatively, the carboxylic acid can be treated with diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent. scispace.com A key advantage of the Curtius rearrangement is that the reaction generally proceeds with retention of stereochemistry at the migrating group. scispace.com This methodology has been successfully applied in the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. nih.govresearchgate.netresearchgate.net

The Hofmann rearrangement utilizes a primary amide as the starting material, which is treated with a halogen (typically bromine) and a strong base (like sodium hydroxide) to generate an isocyanate intermediate, which is then hydrolyzed in situ to the amine. wikipedia.orgthermofisher.comchem-station.comyoutube.com This method could be applied to 1-methanesulfonylcyclopropanecarboxamide. The reaction is known to be sensitive to the substrate and reaction conditions, with modifications using reagents like N-bromosuccinimide (NBS) or hypervalent iodine reagents being developed to overcome some of the limitations of the classical procedure. thermofisher.comchem-station.com

Table 2: Comparison of Curtius and Hofmann Rearrangements

| Feature | Curtius Rearrangement | Hofmann Rearrangement |

| Starting Material | Carboxylic acid (via acyl azide) | Primary amide |

| Key Reagents | Azide source (e.g., NaN₃, DPPA) | Halogen (e.g., Br₂) and strong base (e.g., NaOH) |

| Intermediate | Isocyanate | Isocyanate |

| Key Advantages | Mild conditions possible, retention of stereochemistry. scispace.com | One-pot procedure from amide. |

| Potential Drawbacks | Use of potentially explosive azides. | Harsh basic conditions may not be suitable for all substrates. chem-station.com |

Strategies for Methanesulfonyl Group Installation

The introduction of the methanesulfonyl (mesyl) group is the other key synthetic challenge. This can be achieved either by direct sulfonylation or by the oxidation of a precursor sulfide (B99878).

Direct Sulfonylation Reactions

Direct sulfonylation involves the formation of a carbon-sulfur bond by reacting a suitable nucleophilic precursor with a sulfonylating agent. In the context of synthesizing 1-methanesulfonylcyclopropan-1-amine, one plausible route would involve the reaction of a protected 1-aminocyclopropane derivative with methanesulfonyl chloride (MsCl) in the presence of a base. For instance, an N-Cbz-protected amino acid has been shown to react with methanesulfonyl chloride and N-methylimidazole to form the corresponding arylamide. researchgate.net A similar strategy could potentially be adapted for the N-sulfonylation of a protected 1-aminocyclopropane.

However, the direct C-sulfonylation of an unactivated C-H bond on a cyclopropane ring is a more challenging transformation and would likely require advanced catalytic methods that are beyond the scope of traditional synthetic approaches.

Oxidation of Precursor Sulfides to Sulfones

A more common and generally more reliable method for the synthesis of sulfones is the oxidation of the corresponding sulfide. In this approach, a precursor such as 1-(methylthio)cyclopropan-1-amine would be synthesized first, followed by oxidation of the sulfide to the sulfone.

The synthesis of the 1-(methylthio)cyclopropan-1-amine precursor could be achieved through various methods, potentially involving the reaction of a suitable cyclopropanone (B1606653) equivalent with methanethiol (B179389) and an amine source.

The subsequent oxidation of the sulfide to the sulfone can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). Careful control of the reaction conditions is often necessary to prevent over-oxidation to the sulfone when the sulfoxide (B87167) is the desired product, but for the synthesis of the target compound, complete oxidation to the sulfone is required.

Table 3: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Abbreviation | Notes |

| Hydrogen Peroxide | H₂O₂ | A common and environmentally friendly oxidant. Often requires a catalyst. |

| meta-Chloroperoxybenzoic Acid | m-CPBA | A powerful and reliable oxidizing agent. |

| Potassium Permanganate | KMnO₄ | A strong oxidizing agent, care must be taken to control the reaction. |

| Oxone® | A potassium peroxymonosulfate (B1194676) salt, effective for sulfide oxidation. |

Asymmetric Synthesis and Stereochemical Control

Asymmetric synthesis provides pathways to enantiomerically pure or enriched compounds, which is often crucial for biological activity. The strategies for preparing chiral aminocyclopropanes involve establishing the stereochemistry of the substituted cyclopropane ring with high fidelity.

The construction of chiral cyclopropane rings is a well-explored area of synthetic chemistry, with several reliable methods for controlling enantioselectivity. rsc.org A prominent strategy is the catalytic asymmetric cyclopropanation, where a chiral catalyst directs the formation of one enantiomer over the other. For instance, an efficient route to chiral cyclopropyl nucleoside analogues has been developed using catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions. nih.gov This approach has yielded products with excellent diastereoselectivities and high enantiomeric excess (93-97% ee). nih.gov

Another powerful technique involves biocatalysis. Engineered enzymes, such as variants of sperm whale myoglobin, have been shown to catalyze olefin cyclopropanation with high diastereo- and enantioselectivity (often >99% de and ee). nih.gov These biocatalysts can accept a wide range of substrates, demonstrating their versatility. nih.govbohrium.com The synthesis of novel aminocyclopropyl carboxylic acids has also been achieved through the cyclopropanation of chiral bicyclic lactams, followed by removal of the chiral auxiliary to yield products with greater than 99% enantiomeric excess. rsc.org

These enantioselective methods are foundational for producing a single enantiomer of a chiral cyclopropylamine (B47189), which is a key precursor to the target compound.

Table 1: Overview of Enantioselective Cyclopropanation Methods

| Method | Catalyst/Reagent | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael-Initiated Ring-Closure (MIRC) | (DHQD)2AQN | Forms chiral quaternary stereocenters. nih.gov | 93-97% nih.gov |

| Biocatalytic Cyclopropanation | Engineered Myoglobin (Mb(H64G,V68A)) | Broad substrate scope, high stereoselectivity. nih.gov | >99% nih.gov |

| Auxiliary-Controlled Cyclopropanation | Chiral Bicyclic Lactams | Auxiliary is removed in a later step. rsc.org | >99% rsc.org |

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) becomes essential. For precursors to 1-methanesulfonylcyclopropan-1-amine, where other substituents might be present on the cyclopropane ring or the amine, diastereoselective synthesis is key.

Recent advances have focused on the preparation of polysubstituted cyclopropanes, where the introduction of functional groups like boronic esters allows for further diversification. nih.govresearchgate.net One such method involves the diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates), which proceeds through a 1,2-rearrangement of a tetra-coordinated boron species. nih.govresearchgate.net This provides a scalable and stereocontrolled approach to complex cyclopropane structures.

Another strategy involves the asymmetric synthesis of cyclopropylamines from N-sulfinyl α-chloro ketimines. thieme-connect.com In this method, the outcome of the reaction and the resulting stereoisomer can be directed by the choice of Grignard reagent, allowing for a chemodivergent procedure to access densely functionalized chiral cyclopropylamine building blocks. thieme-connect.com Furthermore, sequential [1 + 2] annulation reactions have been developed to produce spiro[cyclopropane-1,3'-indolin]-2'-imines with high diastereoselectivity. rsc.org These approaches highlight the importance of substrate and reagent control in defining the final stereochemistry of multi-substituted cyclopropanes.

Table 2: Examples of Diastereoselective Syntheses for Substituted Cyclopropanes

| Reaction Type | Substrates | Reagents | Key Outcome |

|---|---|---|---|

| Boronate Rearrangement | gem-bis(boronates), Thianthrenium salts | - | High diastereoselectivity for 1,2-disubstituted cyclopropane diboronates. nih.govresearchgate.net |

| N-Sulfinyl Imine Addition | N-Sulfinyl α-chloro ketimines | Grignard Reagents | Chemodivergent synthesis of either aziridines or cyclopropylamines with stereocontrol. thieme-connect.com |

| [1 + 2] Annulation | Indolin-2-imines | α-aryl vinylsulfonium salts | High diastereoselectivity for spiro-cyclopropane compounds. rsc.org |

The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org

Classic examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which are widely used in various asymmetric transformations, including alkylations and aldol (B89426) reactions, that can be part of a synthetic sequence toward aminocyclopropanes. nih.govwikipedia.org For example, camphorsultam was successfully used to asymmetrically construct the core oxazoline (B21484) ring in the total synthesis of manzacidin B. wikipedia.org

In addition to auxiliaries, chiral catalysts offer a more atom-economical approach where a small amount of a chiral substance can generate a large quantity of enantiomerically enriched product. Chiral copper catalysts have been successfully used in cyclopropanation-rearrangement approaches to build complex chiral heterobicyclic molecules with excellent enantioselectivity (91–99% ee). sioc.ac.cn These catalytic systems are crucial for establishing the stereocenter in the cyclopropanation step, which determines the final product's enantiomeric purity.

Table 3: Common Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Type | Example | Typical Application |

|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions. nih.gov |

| Chiral Auxiliary | Oppolzer's Camphorsultam | Asymmetric Michael additions, cyclizations. wikipedia.org |

| Chiral Catalyst | Chiral Copper Complexes | Asymmetric cyclopropanation reactions. sioc.ac.cn |

| Biocatalyst | Engineered Enzymes | Stereoselective cyclopropanation. nih.gov |

Formation and Chemical Relevance of the Hydrochloride Salt

The final part of the compound's name, "hydrochloride," indicates that it is a salt. The formation of a hydrochloride salt is a common and important step in the synthesis and purification of amine-containing compounds.

Amines are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). libretexts.org Hydrochloride salts are formed through a simple acid-base reaction between the amine and hydrochloric acid (HCl). spectroscopyonline.com In this reaction, the nitrogen atom of the 1-methanesulfonylcyclopropan-1-amine acts as a Brønsted-Lowry base, accepting a proton from the strong acid HCl. youtube.com

The reaction results in the formation of a positively charged ammonium (B1175870) cation (R-NH₃⁺) and a chloride anion (Cl⁻). spectroscopyonline.comyoutube.com These ions are held together by an ionic bond, transforming the covalently bonded amine into an ionic salt. youtube.com This conversion is typically achieved by treating a solution of the amine in an organic solvent, such as diethyl ether, with a solution of HCl in the same or a compatible solvent. nih.govresearchgate.net The resulting salt is often a crystalline solid that precipitates from the solution, which facilitates its isolation and purification. youtube.comoxfordreference.com

The general reaction is as follows: R-NH₂ (amine) + HCl (hydrochloric acid) → [R-NH₃]⁺Cl⁻ (ammonium hydrochloride salt)

This straightforward and high-yielding reaction is a standard procedure in pharmaceutical chemistry for preparing amine salts. nih.gov

Converting an amine to its hydrochloride salt significantly alters its physical and chemical properties, which has important implications for chemical reactivity and handling.

Stability and Handling: Hydrochloride salts are generally crystalline solids that are more stable and less odorous than their corresponding free base forms, which can be volatile or oily liquids. libretexts.org This solid nature makes them easier to handle, weigh, and store. The salt form can also enhance chemical stability; for example, the hydrochloride salt of compound CGP6085 was found to be significantly more stable and less prone to degradation than its free base form. nih.gov

Purification: Because hydrochloride salts are often crystalline, their formation can be an effective method for purification. The salt can be selectively precipitated from a solution containing impurities and then isolated by filtration. youtube.comreddit.com

Solubility: Salt formation dramatically impacts solubility. While many organic amines have limited solubility in water, their hydrochloride salts are typically much more water-soluble. spectroscopyonline.comoxfordreference.com This property is crucial in pharmaceutical applications but also useful in synthetic manipulations where reactions are performed in aqueous media.

Reactivity: The formation of the ammonium salt effectively "protects" the amine group. The lone pair on the nitrogen is no longer available to act as a nucleophile or base in subsequent reactions. youtube.com This can be a strategic advantage in a multi-step synthesis, preventing the amine from participating in unwanted side reactions. The free amine can be easily regenerated from its salt by treatment with a stronger base, such as sodium hydroxide. youtube.comoxfordreference.com However, the salt form can also influence reactivity in unintended ways. The acidic nature of the salt can alter the pH of a microenvironment, potentially leading to degradation or unwanted interactions with other components in a mixture. nih.govumn.edu

Table 4: Property Comparison: Free Base Amine vs. Hydrochloride Salt

| Property | Free Base (R-NH₂) | Hydrochloride Salt ([R-NH₃]⁺Cl⁻) |

|---|---|---|

| Physical State | Often liquid or low-melting solid | Typically a crystalline solid oxfordreference.com |

| Water Solubility | Generally low | Generally high spectroscopyonline.com |

| Stability | Can be less stable, prone to oxidation | More stable, longer shelf-life nih.govreddit.com |

| Odor | Often has a characteristic "fishy" smell | Generally odorless libretexts.org |

| Reactivity | Nucleophilic and basic | Non-nucleophilic (lone pair is protonated) youtube.com |

Reaction Mechanisms and Chemical Transformations

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain (approximately 115 kJ/mol), which makes it susceptible to ring-opening reactions. nih.gov In 1-methanesulfonylcyclopropan-1-amine (B13459972), the ring is further activated by the presence of the amine (a potential electron-donor) and the methanesulfonyl group (a potent electron-acceptor). This "donor-acceptor" (D-A) substitution pattern polarizes the carbon-carbon bonds, enhancing the ring's electrophilicity and susceptibility to nucleophilic attack. nih.govresearchgate.net

The polarization of the D-A cyclopropane makes it an excellent substrate for ring-opening reactions, which can proceed via different mechanisms depending on the conditions. These reactions transform the compact three-membered ring into a linear, 1,3-difunctionalized propane (B168953) system. epfl.ch

Under acidic or Lewis acid-catalyzed conditions, the reaction is initiated by interaction of the catalyst with the acceptor group, which further enhances the electrophilicity of the ring. A nucleophile can then attack one of the cyclopropane carbons, leading to bond cleavage. researchgate.netnih.gov The regioselectivity of the attack is governed by the electronic and steric properties of the substituents. For 1-methanesulfonylcyclopropan-1-amine, the attack would likely occur at the carbon opposite the methanesulfonyl group, leading to a stabilized intermediate before forming the final 1,3-adduct. nih.govresearchgate.net

Oxidative ring-opening strategies can also be employed, transforming protected aminocyclopropanes into 1,3-dielectrophilic intermediates that can be trapped by various nucleophiles. epfl.chresearchgate.net Radical-mediated ring-opening is another pathway, particularly for aryl-substituted cyclopropanes, which can be initiated by photoredox or chemical catalysts. nih.govnih.gov

Table 1: Overview of Potential Ring-Opening Reactions

| Reaction Type | Conditions | Typical Reagents | Product Type |

| Nucleophilic Opening | Lewis Acid Catalysis | Sc(OTf)₃, Sn(OTf)₂ | γ-Amino Esters, etc. |

| Aminothiolation | Lewis Acid Catalysis | Sulfonamides, N-(Arylthio)succinimides | 1,3-Amino Thioethers |

| Acid-Catalyzed Opening | Brønsted Acid | HCl, H₂SO₄, Alcohol Nucleophiles | 1,3-Difunctionalized Propanes |

| Oxidative Opening | Oxidant/Halogen Source | N-Iodosuccinimide (NIS) | 1,3-Dihalides/N,O-acetals |

Donor-acceptor cyclopropanes can function as versatile three-carbon (C3) synthons in cycloaddition reactions. nih.gov They are known to undergo formal [3+2]-cycloadditions with a variety of dipolarophiles or 2π-components, such as aldehydes, imines, and alkenes. epfl.chresearchgate.net In these reactions, the cyclopropane effectively behaves as a 1,3-zwitterion equivalent. researchgate.net

Catalyzed by a Lewis acid, the cyclopropane ring opens to form a zwitterionic intermediate, which is then trapped by the 2π-component to form a five-membered ring. The specific nature of the donor and acceptor groups on the cyclopropane and the choice of reaction partner determine the structure of the resulting cyclopentane (B165970) or heterocyclic product. nih.govresearchgate.net While specific examples involving 1-methanesulfonylcyclopropan-1-amine are not detailed in the literature, its D-A structure makes it a prime candidate for such transformations, offering a pathway to complex cyclic systems.

Transformations of the Amine Functional Group

The primary amine in 1-methanesulfonylcyclopropan-1-amine provides a handle for a wide array of chemical modifications. However, its reactivity is significantly modulated by two key factors: the strong electron-withdrawing effect of the adjacent methanesulfonyl group, which reduces its nucleophilicity, and its existence as an ammonium (B1175870) salt in the hydrochloride form. For the amine to participate in nucleophilic reactions, it must first be deprotonated to the free base, typically by treatment with a non-nucleophilic base.

The formation of amides, ureas, and carbamates are fundamental transformations of primary amines. Given the reduced nucleophilicity of the amine in the target molecule, these reactions may require more robust conditions compared to those for simple alkylamines. nih.gov

Amides: Amide bond formation typically involves the reaction of the amine with an activated carboxylic acid derivative (like an acyl chloride) or, more commonly, coupling a carboxylic acid directly using a reagent. For electron-deficient amines, standard coupling agents like EDC may give sluggish reactions, and more potent reagents such as HATU or BOPCl, often in combination with a non-nucleophilic base like DIPEA, may be necessary to achieve good yields. nih.govucl.ac.uk

Ureas: Ureas are commonly synthesized by reacting an amine with an isocyanate. organic-chemistry.orgnih.gov An alternative, milder approach involves the use of carbamate (B1207046) precursors, such as phenyl carbamates, which react with amines to release the urea. google.com Given the stability and commercial availability of various isocyanates, this remains a highly efficient route to both symmetrical and unsymmetrical ureas. bioorganic-chemistry.com

Carbamates: Carbamates are frequently formed by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) in the presence of a base. nih.gov Another method involves the reaction with activated carbonates or a one-pot reaction involving carbon dioxide and an alkyl halide, promoted by a base like cesium carbonate. organic-chemistry.orggoogle.com These reactions are crucial for installing protecting groups on the nitrogen atom.

Table 2: Reagents for Amine Derivative Formation

| Derivative | Reagent Class | Common Examples |

| Amides | Coupling Reagents | EDC, HATU, T3P |

| Acylating Agents | Acyl Chlorides, Anhydrides | |

| Ureas | Isocyanates | Phenyl isocyanate, Alkyl isocyanates |

| Phosgene Equivalents | Triphosgene, CDI | |

| Carbamates | Chloroformates | Benzyl chloroformate (Cbz-Cl) |

| Dicarbonates | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

Once liberated from its hydrochloride salt, the free amine of 1-methanesulfonylcyclopropan-1-amine can act as a nucleophile, though its reactivity is tempered by the adjacent sulfonyl group. masterorganicchemistry.comlibretexts.org It can participate in reactions such as nucleophilic substitution or the ring-opening of electrophilic species like epoxides.

In the ring-opening of epoxides, amines attack one of the electrophilic carbons of the epoxide ring, leading to the formation of β-amino alcohols. libretexts.orgjsynthchem.com This reaction can be catalyzed by acids, which protonate the epoxide oxygen to make it more electrophilic. For an asymmetric epoxide, the regioselectivity of the amine attack depends on the reaction conditions (acidic vs. basic). libretexts.org While a potent nucleophile is not required, the reduced nucleophilicity of 1-methanesulfonylcyclopropan-1-amine would likely necessitate longer reaction times or elevated temperatures. masterorganicchemistry.com

Reactivity and Utility of the Methanesulfonyl Moiety

Electronic Activation of the Cyclopropane Ring: Through its strong inductive and resonance effects, the sulfonyl group withdraws electron density from the cyclopropane ring. This withdrawal polarizes the C-C bonds, making the ring highly electrophilic and primed for nucleophilic ring-opening reactions, as discussed in section 3.1.1. nih.govresearchgate.net

Modulation of Amine Reactivity: The sulfonyl group significantly decreases the basicity (increases the pKaH) and nucleophilicity of the adjacent amine. masterorganicchemistry.com This electronic deactivation means that reactions involving the amine as a nucleophile require more forcing conditions.

Chemical Stability: The methanesulfonyl group itself is generally very stable and unreactive under many common organic reaction conditions. It does not typically act as a leaving group from an sp³-hybridized carbon unless specifically activated, making it a reliable and robust directing group for influencing the reactivity of other parts of the molecule.

Role as an Electron-Withdrawing and Activating Group

The methanesulfonyl (CH₃SO₂) group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. When attached to the cyclopropane ring, it significantly influences the electron density distribution within the molecule.

Cyclopropanes substituted with electron-accepting groups, such as a sulfonyl group, are known to behave as electrophiles. nih.govnih.gov This activation is a consequence of the polarization of the carbon-carbon bonds within the strained three-membered ring. The sulfonyl group withdraws electron density, making the cyclopropane ring electron-deficient and thus more susceptible to nucleophilic attack. nih.govnih.gov This activation facilitates polar, ring-opening reactions, where a nucleophile attacks one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond and alleviation of the inherent ring strain. nih.gov

The presence of the sulfonyl group activates the cyclopropane ring for reactions that might not occur under the same conditions with an unsubstituted cyclopropane. This activation is a key feature of its chemical personality, turning the otherwise relatively inert cycloalkane into a versatile synthetic building block. nih.gov The reactivity of such electrophilic cyclopropanes has been studied, and the kinetics of their ring-opening reactions with various nucleophiles have been monitored to characterize their electrophilic nature. nih.govnih.gov

Table 1: Influence of Substituents on Cyclopropane Reactivity

| Substituent Group | Electronic Effect | Impact on Cyclopropane Ring | General Reactivity |

|---|---|---|---|

| -SO₂CH₃ (Methanesulfonyl) | Strong Electron-Withdrawing | Activates the ring, increases electrophilicity | Prone to nucleophilic ring-opening nih.govnih.gov |

| -CN (Cyano) | Strong Electron-Withdrawing | Activates the ring | Undergoes ring-opening with nucleophiles |

| -COOR (Ester) | Electron-Withdrawing | Activates the ring | Susceptible to nucleophilic attack |

| -Alkyl | Electron-Donating | Deactivates the ring towards nucleophiles | Generally less reactive |

| -H (Hydrogen) | Neutral | Baseline reactivity | Relatively inert |

Eliminations and Other Transformations Involving the Sulfonyl Group

The methanesulfonyl group is not only an activating group but can also participate directly in chemical transformations, most notably as a leaving group in elimination reactions. Desulfonylation reactions are a well-established class of chemical processes that involve the removal of a sulfonyl group. wikipedia.org

In many cases, sulfones can undergo elimination to form alkenes, a transformation that is a cornerstone of the renowned Julia olefination. wikipedia.org While the direct elimination from 1-methanesulfonylcyclopropan-1-amine would not form a stable, isolated cyclopropene (B1174273) due to extreme ring strain, related elimination pathways are plausible under various conditions. For instance, β-elimination of a sulfonyl radical is a known process that leads to the formation of a double bond. nih.gov

Transformations can be initiated under reductive, thermal, or base-catalyzed conditions. acs.orgresearchgate.net For example, the elimination of a sulfonyl group from certain dihydroquinoline systems can be achieved with a base like potassium carbonate to yield quinoline (B57606) products. nih.gov Reductive cleavage of the carbon-sulfur bond is also a common strategy for removing sulfonyl groups. wikipedia.org

Furthermore, the sulfonyl group can be involved in more complex rearrangements and cyclizations. The activation it provides can lead to intramolecular reactions, and its ability to stabilize adjacent carbanions allows for a range of synthetic manipulations. nih.gov

Table 2: Representative Transformations of the Sulfonyl Group

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

|---|---|---|---|

| Reductive Desulfonylation | Sodium amalgam, Samarium(II) iodide | Alkane (replacement of -SO₂R with -H) | wikipedia.org |

| Reductive Elimination | SmI₂/HMPA (on β-acyloxy sulfones) | Alkene | wikipedia.org |

| Base-Induced Elimination | K₂CO₃, DMF | Alkene/Aromatic system | nih.gov |

| Thermal Elimination (Ei) | High Temperature (e.g., 490−550 °C) | Alkene | researchgate.net |

| Radical-Mediated Elimination | Radical initiator (e.g., AIBN), Bu₃SnH | Alkene or Imine | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 1-methanesulfonylcyclopropan-1-amine hydrochloride

While the specific analytical and spectroscopic data for this compound is not extensively available in publicly accessible literature, this section outlines the advanced methodologies that would be employed for its comprehensive characterization. The principles and data interpretation described herein are based on established analytical techniques for similar small organic molecules.

Advanced Analytical and Spectroscopic Characterization

The definitive structural confirmation and detailed analysis of 1-methanesulfonylcyclopropan-1-amine (B13459972) hydrochloride would rely on a suite of powerful analytical techniques. These methods provide unambiguous evidence for its molecular formula, connectivity, three-dimensional structure, and the presence of key functional groups.

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. nih.gov Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be utilized to obtain high-accuracy mass measurements. researchgate.netthermofisher.com

For 1-methanesulfonylcyclopropan-1-amine hydrochloride, HRMS would be expected to provide the exact mass of the protonated molecular ion, [M+H]⁺. This experimental value would then be compared to the theoretical exact mass calculated for the proposed molecular formula, C₄H₁₀ClNO₂S. A close match, typically within a few parts per million (ppm), would serve as strong evidence for the elemental composition of the molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₄H₁₀ClNO₂S |

| Theoretical Exact Mass ([M+H]⁺) | Value would be calculated |

| Observed Exact Mass ([M+H]⁺) | Value would be measured |

| Mass Accuracy (ppm) | Value would be calculated |

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. ethernet.edu.et A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to fully assign the structure of this compound.

¹H NMR: This experiment would reveal the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (coupling between neighboring protons). The cyclopropyl (B3062369) protons would likely appear as complex multiplets, while the methyl protons of the methanesulfonyl group would be a singlet.

¹³C NMR: This would identify the number of unique carbon atoms in the molecule, including the carbons of the cyclopropane (B1198618) ring, the methyl group, and the carbon attached to the amine.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) would show which protons are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range correlations between protons and carbons, helping to piece together the entire molecular framework.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (methanesulfonyl) | Expected singlet | s |

| CH₂ (cyclopropyl) | Expected multiplets | m |

| NH₃⁺ | Expected broad singlet | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (quaternary cyclopropyl) | Value would be determined |

| CH₂ (cyclopropyl) | Value would be determined |

| CH₃ (methanesulfonyl) | Value would be determined |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.commdpi.com These techniques are complementary and, when used together, offer a more complete picture of the molecular vibrations. nih.govresearchgate.net

For this compound, key vibrational modes would include:

N-H stretching: Strong, broad absorptions in the IR spectrum characteristic of the ammonium (B1175870) salt.

S=O stretching: Strong, characteristic absorptions for the sulfone group.

C-H stretching: For the cyclopropyl and methyl groups.

C-S stretching: Also associated with the methanesulfonyl group.

Table 4: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ammonium (NH₃⁺) | N-H Stretch | 3200-2800 (broad) |

| Sulfone (SO₂) | Asymmetric S=O Stretch | ~1350-1300 |

| Sulfone (SO₂) | Symmetric S=O Stretch | ~1160-1120 |

| Alkyl C-H | C-H Stretch | 3000-2850 |

An X-ray crystallographic analysis of this compound would confirm the connectivity established by NMR and provide detailed insight into the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion or the sulfone oxygen atoms, which dictate the crystal packing. mdpi.com

Table 5: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | Value would be determined |

| Density (calculated) | Value would be determined |

Computational and Theoretical Chemistry Investigations

Electronic Structure and Bonding Analysis of 1-Methanesulfonylcyclopropan-1-amine (B13459972) Hydrochloride

The electronic structure of 1-methanesulfonylcyclopropan-1-amine hydrochloride is characterized by the interplay of the electron-withdrawing methanesulfonyl group, the strained cyclopropyl (B3062369) ring, and the protonated amine group. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in analyzing the bonding nature, charge distribution, and molecular orbitals of this compound.

A key aspect of the electronic structure is the nature of the bonding within the sulfonyl group (-SO₂-). While traditionally depicted with double bonds to oxygen, computational and crystallographic studies suggest a highly polarized bonding model of the form S⁺-O⁻, augmented by reciprocal hyperconjugative interactions, without significant d-orbital participation from the sulfur atom. nih.govresearchgate.net This polarization significantly influences the electron density of the rest of the molecule.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and delocalization interactions. In this compound, the sulfur atom is expected to carry a significant positive partial charge, while the oxygen and nitrogen atoms will be more electronegative. The electron-withdrawing nature of the methanesulfonyl group will also influence the cyclopropyl ring, potentially affecting its bond lengths and stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. In this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, possibly involving the lone pairs of the oxygen or nitrogen atoms, while the LUMO is expected to be centered on the electron-deficient regions, such as the sulfur atom or the antibonding orbitals of the C-S bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Atomic Charges and Hybridization in a Model Sulfonylcyclopropane System

| Atom | Calculated Partial Charge (e) | Hybridization |

|---|---|---|

| S (in SO₂) | +1.5 to +1.8 | ~sp³ |

| O (in SO₂) | -0.8 to -1.0 | ~sp² |

| C (cyclopropyl, attached to S) | -0.2 to -0.4 | ~sp² |

| N (in NH₃⁺) | -0.9 to -1.1 | ~sp³ |

Note: These are hypothetical values for illustrative purposes, based on general principles of computational chemistry for similar functional groups.

Conformational Preferences and Energy Landscapes of Cyclopropylamine (B47189) Derivatives

The conformational flexibility of this compound is primarily associated with the rotation around the C-S and C-N single bonds. Understanding the conformational preferences and the energy landscape is crucial as different conformers can exhibit different reactivities and biological activities.

For cyclopropylamine derivatives, the orientation of the amine group relative to the cyclopropyl ring is a key conformational feature. The rotation of the amino group in cyclopropylamines has been studied computationally, revealing relatively low energy barriers. researchgate.net In the case of this compound, the presence of the bulky and polar methanesulfonyl group and the protonated amine group will introduce steric and electrostatic interactions that govern the preferred conformations.

Computational methods can be used to generate a potential energy surface (PES) by systematically rotating the key dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. It is expected that the most stable conformers will be those that minimize steric hindrance between the methanesulfonyl and protonated amine groups, and also optimize any intramolecular hydrogen bonding possibilities. The protonated amine group (NH₃⁺) can act as a hydrogen bond donor to the oxygen atoms of the sulfonyl group, which could stabilize certain conformations.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A | Anti-periplanar arrangement of N-C-C-S | 0.0 (Global Minimum) |

| B | Gauche arrangement with intramolecular H-bond | +1.2 |

| C | Eclipsed arrangement | +4.5 (Transition State) |

Note: These are hypothetical values for illustrative purposes to demonstrate the concept of an energy landscape.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

One area of interest is the reactivity of the cyclopropyl ring. Cyclopropylamines can undergo ring-opening reactions under certain conditions. acs.org Computational studies can model the pathways for such reactions, determining the activation energies and predicting the regioselectivity of the ring opening. The presence of the methanesulfonyl group would be expected to influence the stability of any charged intermediates formed during the reaction.

Another potential reaction is nucleophilic substitution at the sulfur atom of the methanesulfonyl group. Quantum chemical calculations can be used to model the approach of a nucleophile and the departure of a leaving group, providing a detailed picture of the transition state geometry and the energetics of the process.

Furthermore, the acidity of the N-H protons in the protonated amine can be calculated, providing insight into its behavior in different chemical environments. The effect of the electron-withdrawing sulfonyl group on the pKa of the amine can be quantified through computational methods.

Table 3: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Initial protonation of the cyclopropane (B1198618) ring | 25.3 |

| Step 2 | Heterolytic C-C bond cleavage | 15.8 |

| Step 3 | Rearrangement to a stable carbocation | 5.2 |

Note: These are hypothetical values for a plausible reaction pathway, intended for illustrative purposes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational spectroscopy is a powerful tool for predicting various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. aip.org These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. nmrdb.orgnih.govnmrdb.orgcheminfo.org The calculated chemical shifts are sensitive to the electronic environment of each nucleus, and a comparison with experimental data can confirm the proposed structure and conformational preferences.

Similarly, the vibrational frequencies of the molecule can be calculated and compared with an experimental IR spectrum. researchgate.netacs.orgresearchgate.netnih.gov The calculated spectrum can help in the assignment of the observed vibrational bands to specific functional groups and vibrational modes, such as the S=O stretches of the sulfonyl group, the N-H bends of the ammonium (B1175870) group, and the characteristic vibrations of the cyclopropyl ring. It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method. derpharmachemica.com

Table 4: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - CH₂ (cyclopropyl) | 1.2 - 1.8 | 1.4 |

| ¹³C NMR (δ, ppm) - C (attached to S and N) | 55 - 65 | 60.2 |

| IR Frequency (cm⁻¹) - SO₂ asymmetric stretch | 1320 - 1350 | 1335 |

| IR Frequency (cm⁻¹) - SO₂ symmetric stretch | 1130 - 1160 | 1145 |

Note: These are hypothetical yet plausible values based on the known ranges for these functional groups.

Applications in Synthetic Organic Chemistry

Building Block Utility for Diverse Molecular Scaffolds

There is no specific information available in the scientific literature detailing the use of 1-methanesulfonylcyclopropan-1-amine (B13459972) hydrochloride as a building block for constructing diverse molecular scaffolds. The general utility of cyclopropylamines as scaffolds in medicinal chemistry is recognized for their ability to introduce conformational rigidity and three-dimensional character into molecules. However, specific examples or methodologies employing the title compound for scaffold synthesis are not described.

Stereoselective Synthesis of Complex Organic Molecules

No research was found that describes the application of 1-methanesulfonylcyclopropan-1-amine hydrochloride in stereoselective synthesis. Methodologies such as stereoselective cyclopropanation and the synthesis of complex chiral molecules often employ cyclopropane-containing reagents, but none specifically name or utilize this compound as a reactant, intermediate, or chiral auxiliary.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The unique reactivity conferred by the combination of a primary amine, a cyclopropane (B1198618) ring, and a methanesulfonyl group on the same carbon atom suggests potential for novel synthetic transformations. The strained cyclopropane ring coupled with the electron-withdrawing nature of the sulfonyl group and the nucleophilicity of the amine could, in principle, be exploited. However, there are no published studies that have developed or reported synthetic methodologies based on the specific reactivity of this compound.

Potential in Ligand Design and Catalysis

The amine functional group within this compound presents a potential coordination site for metals, suggesting a theoretical role in ligand design for catalysis. Chiral ligands are crucial for asymmetric catalysis. Despite this theoretical potential, a search of the literature did not yield any instances of this compound being used or designed as a ligand in any catalytic process.

Future Perspectives in Methanesulfonylcyclopropylamine Research

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 1-methanesulfonylcyclopropan-1-amine (B13459972) and its derivatives will likely focus on several key areas of green chemistry to improve upon traditional synthetic approaches, which often rely on stoichiometric reagents, harsh reaction conditions, and hazardous solvents.

Key Areas for Green Synthetic Innovation:

Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity and mild reaction conditions. Future efforts could explore the use of engineered enzymes, such as transaminases or cyclopropanating enzymes, for the asymmetric synthesis of chiral methanesulfonylcyclopropylamine derivatives. Biocatalysis could provide a direct and environmentally friendly route to enantiomerically pure compounds, which are often crucial for pharmaceutical applications.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. This technology could be applied to the synthesis of the cyclopropane (B1198618) ring or for the late-stage functionalization of the 1-methanesulfonylcyclopropan-1-amine scaffold. For instance, photocatalytic methods could enable novel C-H functionalization reactions, allowing for the introduction of diverse substituents onto the cyclopropane ring.

Mechanochemistry: Mechanochemical synthesis, which utilizes mechanical force to drive chemical reactions, can significantly reduce or eliminate the need for solvents. Ball milling and other mechanochemical techniques could be investigated for the synthesis of key intermediates or the final salt formation of 1-methanesulfonylcyclopropan-1-amine hydrochloride, leading to a more sustainable and atom-economical process.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. A continuous-flow process for the synthesis of 1-methanesulfonylcyclopropan-1-amine could enable precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Use of Greener Solvents: The replacement of hazardous organic solvents with more sustainable alternatives, such as water, bio-derived solvents, or supercritical fluids, is a key aspect of green chemistry. Research into performing key synthetic steps in these greener solvents would significantly reduce the environmental footprint of producing methanesulfonylcyclopropylamine derivatives.

The following table summarizes potential green synthetic approaches and their advantages:

| Green Chemistry Approach | Potential Application in Methanesulfonylcyclopropylamine Synthesis | Key Advantages |

| Biocatalysis | Asymmetric synthesis of chiral derivatives | High enantioselectivity, mild conditions, reduced waste |

| Photoredox Catalysis | Cyclopropane ring formation, C-H functionalization | Mild reaction conditions, novel reactivity |

| Mechanochemistry | Solvent-free synthesis of intermediates and final product | Reduced solvent use, high efficiency |

| Continuous Flow Synthesis | Scalable and safe production | Improved process control, higher yields, enhanced safety |

| Greener Solvents | Replacement of hazardous solvents in key synthetic steps | Reduced environmental impact, improved safety |

Exploration of Novel Reactivity and Unconventional Transformations

The unique structural and electronic properties of this compound, arising from the strained cyclopropane ring and the geminal amino and methanesulfonyl groups, suggest a rich and largely unexplored reactive landscape. Future research will likely focus on harnessing these features to develop novel and unconventional chemical transformations.

Promising Avenues for Reactivity Exploration:

Ring-Opening Reactions: The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. The presence of the electron-withdrawing methanesulfonyl group and the adjacent amino group can influence the regioselectivity and stereoselectivity of these transformations. Investigating ring-opening reactions with different nucleophiles and electrophiles could lead to the synthesis of novel acyclic compounds with diverse functionalities.

Cycloaddition Reactions: Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are known to participate in a variety of cycloaddition reactions. The 1-methanesulfonylcyclopropan-1-amine scaffold can be considered a type of donor-acceptor cyclopropane, and its potential in [3+2], [3+3], and other cycloaddition reactions with various dipolarophiles and dienes warrants investigation. These reactions could provide rapid access to complex carbocyclic and heterocyclic frameworks.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Research into the selective C-H functionalization of the cyclopropane ring in 1-methanesulfonylcyclopropan-1-amine could lead to the efficient introduction of new substituents. Transition-metal catalysis and photoredox catalysis are promising approaches for achieving such transformations.

Transformations of the Methanesulfonyl Group: The methanesulfonyl group itself can be a handle for further synthetic modifications. For example, reactions that lead to the displacement of the sulfonyl group or its transformation into other functional groups could expand the synthetic utility of this scaffold.

The table below outlines potential novel transformations and their synthetic utility:

| Type of Transformation | Potential Outcome | Synthetic Utility |

| Ring-Opening Reactions | Formation of functionalized acyclic compounds | Access to novel chemical space with diverse substitution patterns |

| Cycloaddition Reactions | Construction of complex carbocyclic and heterocyclic scaffolds | Rapid increase in molecular complexity |

| C-H Functionalization | Direct introduction of new substituents on the cyclopropane ring | Efficient late-stage modification of the core structure |

| Sulfonyl Group Chemistry | Conversion of the methanesulfonyl group to other functionalities | Increased diversity of accessible derivatives |

Integration with Advanced Computational Design Principles for Predictive Chemistry

The integration of computational chemistry and machine learning is revolutionizing the field of drug discovery and materials science. For 1-methanesulfonylcyclopropan-1-amine research, these advanced computational tools can provide invaluable insights and guide experimental efforts, ultimately accelerating the discovery of new applications.

Applications of Computational and Predictive Chemistry:

In Silico Design and Molecular Modeling: Computational methods can be used to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of 1-methanesulfonylcyclopropan-1-amine. By creating virtual libraries of compounds and screening them against biological targets or for desired material properties, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of these molecules with proteins, aiding in the design of more potent and selective drugs. mdpi.com

Quantum Chemical Calculations: Quantum mechanics-based calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of 1-methanesulfonylcyclopropan-1-amine. These calculations can help to elucidate reaction mechanisms, predict the outcomes of unknown reactions, and rationalize observed reactivity patterns. For instance, calculations can quantify the ring strain and the influence of the substituents on the stability and reactivity of the cyclopropane ring. scispace.commasterorganicchemistry.com

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new molecules. For example, machine learning models could be developed to predict the synthetic accessibility of novel methanesulfonylcyclopropylamine derivatives or to identify compounds with a high probability of exhibiting a desired biological activity. As more data becomes available, these predictive models will become increasingly accurate and valuable for guiding research.

The following table highlights the role of different computational approaches in advancing research on this compound:

| Computational Approach | Application in Methanesulfonylcyclopropylamine Research | Expected Impact |

| In Silico Design & Molecular Modeling | Prediction of biological activity and physicochemical properties | Prioritization of synthetic targets, accelerated discovery |

| Quantum Chemical Calculations | Elucidation of electronic structure, reactivity, and reaction mechanisms | Deeper understanding of chemical behavior, rationalization of experimental results |

| Machine Learning & AI | Prediction of synthetic routes, properties, and biological activities | Enhanced predictive power, data-driven discovery |

By embracing these future perspectives, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, agriculture, and materials science.

Q & A

Q. What are the recommended synthetic routes for 1-methanesulfonylcyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclopropanation strategies. For analogous cyclopropane amines, reactions like the interaction of cyclopropylmethylamine with methyl iodide under controlled conditions (e.g., ethanol solvent, sodium hydroxide base) are common, followed by HCl salt formation . Optimize yield by:

- Using continuous flow reactors for scale-up .

- Maintaining low temperatures (-78°C) during cyclopropanation to minimize side reactions .

- Purifying via recrystallization or chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, amine protons at δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve 3D conformation, particularly the strained cyclopropane ring and sulfonyl group orientation .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching calculated mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro assays?

- Methodological Answer :

- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability assays) to confirm activity .

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and solvent (DMSO concentration <0.1%) to reduce variability .

- Control Compounds : Include known inhibitors/agonists to benchmark results .

Q. What factors influence the stability of this compound under experimental storage?

- Methodological Answer :

- Moisture Sensitivity : Store in desiccators at 2–8°C to prevent hydrolysis of the sulfonyl group .

- Light Exposure : Use amber vials to avoid photodegradation of the cyclopropane ring .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Q. How does the electronic environment of the cyclopropane ring affect reactivity in substitution reactions?

- Methodological Answer :

- Ring Strain : The cyclopropane’s angle strain increases electrophilicity, favoring nucleophilic attack at the amine-bearing carbon .

- Substituent Effects : Electron-withdrawing groups (e.g., methanesulfonyl) enhance leaving-group ability, accelerating SN2 reactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .

Q. What computational approaches validate the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina to simulate interactions with active sites (e.g., hydrogen bonding with sulfonyl oxygen) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR Models : Corrogate structural features (e.g., cyclopropane rigidity) with bioactivity data from PubChem .

Q. How can reaction workup procedures be optimized to isolate high-purity product?

- Methodological Answer :

- Extraction : Use dichloromethane/water partitioning to remove polar byproducts .

- Crystallization : Optimize solvent mixtures (e.g., ethanol:water 4:1) for high-yield recrystallization .

- HPLC Monitoring : Apply C18 columns (UV detection at 254 nm) to quantify purity >98% .

Q. What are the limitations of HPLC-UV in impurity profiling, and what alternatives exist?

- Methodological Answer :

- Limitations : Low sensitivity for trace impurities (<0.1%); co-elution issues with structurally similar byproducts .

- Alternatives :

- LC-MS : Detect impurities via exact mass (e.g., Q-TOF instruments) .

- Ion Chromatography : Quantify residual chloride or sulfonate counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.